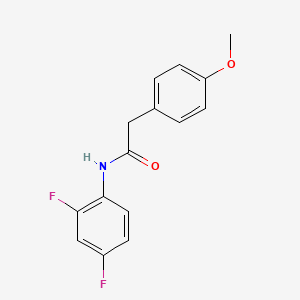

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide and related compounds involves multiple steps, including catalytic hydrogenation and reactions with different chemical agents. For example, a novel Pd/C catalyst with high activity and selectivity was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, highlighting the role of catalytic processes in achieving high purity and yield in the synthesis of complex organic compounds (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide, such as N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, has been determined by various analytical techniques, including 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis. These studies reveal complex molecular geometries and confirm the precise arrangements of functional groups within the molecules (Z. Ping, 2007).

Chemical Reactions and Properties

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide participates in various chemical reactions, reflecting its reactive nature and potential as an intermediate in organic synthesis. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], prepared via direct fluorination, demonstrates the compound's ability to undergo site-selective electrophilic fluorination, indicating its versatility in chemical transformations (R. Banks, M. K. Besheesh, E. Tsiliopoulos, 1996).

Physical Properties Analysis

The physical properties, such as crystal structure and intermolecular interactions, of compounds similar to N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide have been extensively studied. For example, the analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveals detailed information about their crystal packing, hydrogen bonding, and other non-covalent interactions, which are crucial for understanding the material's physical stability and solubility (N. Boechat, M. Bastos, L. C. Maciel, W. B. Kover, S. Wardell, J. Wardell, 2011).

Mechanism of Action

Target of Action

Oprea1_626247, also known as Palazestrant (OP-1250), is primarily targeted towards the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells, particularly in ER-positive, human epidermal growth factor receptor 2-negative (HER2–) metastatic breast cancer .

Mode of Action

Palazestrant is a small molecule oral complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER . This interaction with its targets results in the inhibition of ER-driven transcriptional activity, thereby limiting the growth and proliferation of breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Palazestrant is the ER signaling pathway. By inhibiting ER-driven transcriptional activity, Palazestrant disrupts the normal signaling pathway, leading to a decrease in the growth and proliferation of breast cancer cells .

Pharmacokinetics

It is known that the plasma exposure of both palazestrant and its main metabolite increases in an approximately dose-proportional manner

Result of Action

The molecular and cellular effects of Palazestrant’s action primarily involve the inhibition of ER-driven transcriptional activity. This results in a decrease in the growth and proliferation of breast cancer cells, thereby potentially slowing the progression of ER-positive, HER2– metastatic breast cancer .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-7-4-11(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUCPBFSGYMTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)

![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)

![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)

![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)

![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)

![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)

![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)